Ethylenebis(N-4-carboxy-2-pyrrolidone)

Description

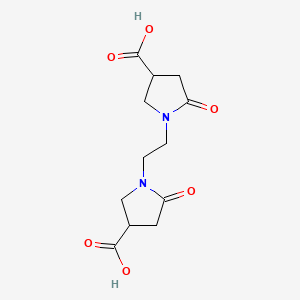

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-carboxy-2-oxopyrrolidin-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6/c15-9-3-7(11(17)18)5-13(9)1-2-14-6-8(12(19)20)4-10(14)16/h7-8H,1-6H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLQPNPPUWVJFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCN2CC(CC2=O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30950281 | |

| Record name | 1,1'-(Ethane-1,2-diyl)bis(5-oxopyrrolidine-3-carboxylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2761-13-9 | |

| Record name | 1,1′-(1,2-Ethanediyl)bis[5-oxo-3-pyrrolidinecarboxylic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2761-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenebis(N-4-carboxy-2-pyrrolidone) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002761139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(Ethane-1,2-diyl)bis(5-oxopyrrolidine-3-carboxylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(ethylene)bis[5-oxopyrrolidine-3-carboxylic] acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENEBIS(N-4-CARBOXY-2-PYRROLIDONE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37336387TX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of Bis Pyrrolidone Scaffolds in Organic and Polymer Chemistry

Bis-pyrrolidone scaffolds are emerging as versatile building blocks in the synthesis of advanced polymers. nih.gov These structures, characterized by two pyrrolidone rings linked by a spacer, offer a combination of rigidity and functionality that is attractive for creating new materials. A key application of these scaffolds is in the development of bio-based polyesters and thermosets. nih.govresearchgate.netacs.org The pyrrolidone rings can be derived from renewable resources like itaconic acid, which is produced through fermentation. rsc.orgacs.org

The incorporation of bis-pyrrolidone units into polymer chains can significantly influence the material's properties. For instance, they can be used to create amorphous polymers or, depending on the structure of the diamine spacer, can promote crystallization to form semi-crystalline polyesters. rsc.org Research has shown that bis-pyrrolidone-based dicarboxylic acids can be readily polymerized through conventional polycondensation methods. acs.org Furthermore, their degradable nature makes them interesting candidates for applications in resins, opening avenues for chemical recycling and enhanced biodegradability of thermoset materials. acs.org

In polymer chemistry, these scaffolds are not only used as monomers for polymerization but also as additives. For example, their addition to polymers like poly(lactic acid) (PLA) has been shown to increase the elongation at break and decrease the glass transition temperature, thereby acting as effective plasticizers. rsc.org The synthesis of these bis-pyrrolidone structures, such as those derived from dimethyl itaconate and various aliphatic diamines, can be achieved with high purity, allowing for their direct use in subsequent polymerization reactions without extensive purification. rsc.org

Structural Overview and Nomenclature of Ethylenebis N 4 Carboxy 2 Pyrrolidone and Analogues

Ethylenebis(N-4-carboxy-2-pyrrolidone) is a dicarboxylic acid monomer with a specific and informative structure. Its systematic name is 1,1'-(1,2-ethanediyl)bis(5-oxo-3-pyrrolidinecarboxylic acid). nih.gov The molecule consists of two pyrrolidone rings, each substituted with a carboxylic acid group at the 4-position. These two rings are linked at their nitrogen atoms by an ethylene (B1197577) (-CH2-CH2-) bridge.

The general structure of bis-pyrrolidone dicarboxylic acid analogues can be represented as BP-Cₓ, where 'BP' stands for bis-pyrrolidone and 'x' denotes the number of methylene (B1212753) units in the aliphatic diamine spacer connecting the two pyrrolidone rings. nih.gov Thus, Ethylenebis(N-4-carboxy-2-pyrrolidone) is also referred to as BP-C₂. nih.gov The synthesis of these compounds typically involves the aza-Michael addition of a primary diamine to two equivalents of itaconic acid, followed by cyclization. researchgate.netacs.org

Below is a data table summarizing the key structural and chemical information for Ethylenebis(N-4-carboxy-2-pyrrolidone).

| Property | Value |

| Systematic Name | 1,1'-(1,2-ethanediyl)bis(5-oxo-3-pyrrolidinecarboxylic acid) |

| Common Abbreviations | EBPC, BP-C₂ |

| Molecular Formula | C₁₂H₁₆N₂O₆ nih.gov |

| Molecular Weight | 284.27 g/mol nih.gov |

| InChI | InChI=1S/C12H16N2O6/c15-9-3-7(11(17)18)5-13(9)1-2-14-6-8(12(19)20)4-10(14)16/h7-8H,1-6H2,(H,17,18)(H,19,20) nih.gov |

| SMILES | C(CN1CC(CC1=O)C(=O)O)N2CC(CC2=O)C(=O)O nih.gov |

Analogues of Ethylenebis(N-4-carboxy-2-pyrrolidone) are synthesized by varying the length of the diamine spacer. For example, using 1,8-diaminooctane (B148097) results in the formation of N,N′-octamethylene-bis(pyrrolidone-4-carboxylic acid) (BP-C₈). researchgate.netacs.orgacs.orgmaastrichtuniversity.nl The length of this spacer has a significant impact on the properties of the resulting polymers.

Historical Development and Emerging Significance of Pyrrolidone Derivatives in Academic Disciplines

Convergent Synthesis Approaches from Renewable Feedstocks

Convergent synthesis strategies offer an efficient route to complex molecules by preparing separate fragments of the molecule and then joining them. For Ethylenebis(N-4-carboxy-2-pyrrolidone), this typically involves the reaction of a renewable dicarboxylic acid, itaconic acid or its ester, with a diamine.

The most direct pathway to synthesize bis-pyrrolidone dicarboxylic acids involves the reaction of itaconic acid with an aliphatic primary diamine, such as 1,2-ethylenediamine. nih.gov This reaction is not a simple condensation but rather a sophisticated cascade process that proceeds in two key steps. frontiersin.orgnih.gov

The process begins with an aza-Michael addition, where the primary amine group of the diamine acts as a nucleophile, attacking the α,β-unsaturated system of the itaconic acid molecule. nih.gov This is followed by a spontaneous, intramolecular amidation-cyclization. The newly formed secondary amine attacks one of the carboxylic acid groups, leading to the formation of a highly stable 5-membered N-substituted pyrrolidone ring and the elimination of a water molecule. frontiersin.org When a diamine is used in a 1:2 molar ratio with itaconic acid, this cascade reaction occurs at both ends of the diamine, yielding the symmetrical bis-pyrrolidone structure. nih.gov This approach is a cornerstone for creating renewable monomers for polymerization reactions. nih.gov

An alternative and often preferred strategy employs dimethyl itaconate, the methyl ester of itaconic acid, as the starting material. researchgate.netrsc.org This approach follows the same aza-Michael addition and subsequent cyclization cascade. The reaction between primary amines and dimethyl itaconate readily proceeds to form the N-substituted pyrrolidone ring. frontiersin.org

Utilizing dimethyl itaconate can offer several advantages over using itaconic acid directly. Reports indicate that this pathway can lead to the formation of rigid bis-pyrrolidone monomers in high purity and yield. researchgate.netrsc.org Furthermore, the resulting dimethyl-ester-functionalized bis-pyrrolidone monomers have lower melting points compared to their dicarboxylic acid counterparts. This reduced melting point is particularly advantageous as it enables melt-polycondensation, a process that avoids the need for solvents during subsequent polymerization steps. researchgate.netrsc.org

A significant advancement in the synthesis of bis-pyrrolidone dicarboxylic acids is the use of solventless, or "bulk," reaction conditions. This method aligns with the principles of green chemistry by reducing chemical waste and energy consumption associated with solvent use. The synthesis can be readily achieved in bulk, often with only a catalytic amount of water present to facilitate the reaction. nih.govacs.org The reaction between itaconic acid and a diamine is typically conducted in a 2:1 molar ratio in a round-bottom flask without any additional solvent. nih.gov This approach has been shown to be effective for producing these monomers, which can then be purified through recrystallization. nih.govacs.org The ability to perform these syntheses in bulk makes the process more environmentally friendly and economically viable for industrial-scale production.

Research has demonstrated that the efficiency of bis-pyrrolidone synthesis and the final product yield are highly dependent on the structure of the aliphatic diamine used, specifically the length of the methylene (B1212753) spacer (-(CH₂)ₓ-) separating the two amine groups. nih.govacs.org

Studies involving a series of α,ω-aliphatic diamines have shown a distinct trend related to the number of methylene units. Specifically, diamines with an even number of methylene spacers have been found to produce the corresponding bis(pyrrolidone) dicarboxylic acids in significantly higher yields compared to diamines with an odd number of spacers. nih.govacs.orgresearchgate.net This "odd-even" effect is a critical consideration in optimizing the synthesis of these monomers. While the precise mechanism for this disparity is not fully elucidated, it is likely related to the crystallization behavior and solubility of the resulting products, which facilitates easier isolation and purification for the even-numbered chain derivatives.

| Aliphatic Diamine Spacer | Number of Methylene Units (x) | Parity | Reported Product Yield |

|---|---|---|---|

| 1,2-Ethylenediamine | 2 | Even | High |

| 1,3-Propanediamine | 3 | Odd | Low |

| 1,4-Butanediamine | 4 | Even | High |

| 1,5-Pentanediame | 5 | Odd | Low |

| 1,6-Hexanediamine | 6 | Even | High |

| 1,8-Octanediamine | 8 | Even | High |

Aza-Michael Addition Strategies Utilizing Dimethyl Itaconate

Catalytic and Biocatalytic Syntheses

The development of catalytic methods, including those using enzymes (biocatalysis), represents a frontier in chemical synthesis, offering pathways with high selectivity and mild reaction conditions.

Biocatalysis, particularly the use of enzymes like lipases, offers an environmentally benign alternative to conventional chemical processes for producing polymers and their precursors from renewable resources. nih.govmdpi.com Lipases are widely recognized for their ability to catalyze reactions such as esterification and hydrolysis with high chemo-, regio-, and enantioselectivity. nih.govnih.gov Their application is well-established for synthesizing a variety of esters and for the resolution of racemates in pharmaceutical production. nih.govmdpi.com

In the context of bio-based polymers, enzymatic catalysis has been successfully used to synthesize unsaturated polyesters from monomers like muconic acid derivatives, providing a pathway with minimal side reactions. mdpi.com However, the direct application of enzymes, specifically lipases, to catalyze the cascade aza-Michael addition and subsequent intramolecular amidation required for bis-pyrrolidone formation from itaconic acid and diamines is not extensively documented in the literature. The primary challenge is that the key bond-forming step is an amidation (lactam formation), a reaction not typically catalyzed by lipases, which primarily act on ester bonds. While enzymatic routes to avoid undesired side reactions during the synthesis of itaconic acid-based polymers have been explored, these generally involve pre-forming amide-containing diols through other means before enzymatic polymerization. mdpi.com Therefore, while biocatalysis holds great promise for green chemical synthesis, lipase-mediated routes for the direct formation of the pyrrolidone ring in this specific cascade reaction remain a prospective area for future research rather than an established methodology.

Emerging Catalytic Systems for Pyrrolidone Ring Formation and Modification

The synthesis and functionalization of the pyrrolidone ring, a core component of Ethylenebis(N-4-carboxy-2-pyrrolidone), have been significantly advanced through the development of novel catalytic systems. These catalysts offer improved efficiency, selectivity, and milder reaction conditions compared to traditional methods. Research has focused on both the formation of the pyrrolidone ring itself and its subsequent modification to introduce desired functionalities.

Transition metal catalysts have demonstrated considerable utility in pyrrolidone synthesis. For instance, palladium-catalyzed reactions have been employed for the carbonylation of amines to form γ-lactams, which are structurally related to 2-pyrrolidones. This method allows for the derivatization of various amine-based compounds into functionalized lactam structures. Similarly, iridium-based catalysts have been developed for the direct synthesis of N-substituted lactams from lactones and amines through a sequence of aminolysis, N-alkylation, and intramolecular transamidation. researchgate.net Copper-catalyzed intramolecular amination of C(sp³)-H bonds presents another effective route to pyrrolidines under mild conditions, showcasing high regioselectivity and functional group tolerance. organic-chemistry.org

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the construction of highly functionalized 2-pyrrolidinone (B116388) derivatives. These metal-free catalysts can initiate radical tandem cyclization/coupling reactions, providing a practical and efficient protocol with a broad substrate scope and excellent functional group compatibility. rsc.org Furthermore, borane (B79455) catalysts like B(C₆F₅)₃ have been utilized for the dehydrogenation of pyrrolidines to form pyrroles, a transformation that highlights the potential for modifying the saturation of the pyrrolidone ring. acs.org

Recent methodologies also explore the use of multicomponent reactions (MCRs) for the synthesis of pyrrolidine derivatives. tandfonline.comtandfonline.com These reactions, often facilitated by various catalysts, allow for the construction of complex molecular architectures in a single step from simple starting materials. Techniques such as ultrasound and microwave irradiation have been employed to accelerate these reactions and improve yields. tandfonline.com The 1,3-dipolar cycloaddition of azomethine ylides is a particularly prominent MCR for generating substituted pyrrolidines. tandfonline.comtandfonline.com

The table below summarizes some of the emerging catalytic systems and their applications in the synthesis of pyrrolidone and its derivatives.

| Catalyst System | Reaction Type | Key Features |

| Palladium Complexes | Carbonylation of Amines | Forms γ-lactams, allows for derivatization. researchgate.net |

| Iridium Complexes | Lactone Aminolysis/Cyclization | Direct synthesis of N-substituted lactams. researchgate.net |

| Copper Salts | Intramolecular C-H Amination | Mild conditions, high regioselectivity. organic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | Radical Tandem Cyclization | Metal-free, broad substrate scope. rsc.org |

| B(C₆F₅)₃ | Dehydrogenation | Converts pyrrolidines to pyrroles. acs.org |

| Various (in MCRs) | Multicomponent Reactions | Step- and atom-economical synthesis. tandfonline.comtandfonline.com |

Derivatization Strategies for Functional Enhancement

Once the core structure of Ethylenebis(N-4-carboxy-2-pyrrolidone) is synthesized, derivatization strategies can be employed to modify its properties and enhance its functionality for specific applications. These strategies typically target the carboxylic acid groups or the pyrrolidone ring itself.

The carboxylic acid moieties present on the pyrrolidone rings are primary sites for derivatization. Standard esterification or amidation reactions can be performed to introduce a wide range of functional groups. For example, coupling with various alcohols or amines can modulate the solubility, and other physicochemical properties of the parent molecule. The synthesis of N-substituted-2-pyrrolidone-4-carboxylic acids from itaconic acid and primary amines showcases a method to introduce diverse substituents on the nitrogen atom of the pyrrolidone ring prior to the formation of the final bis-structure. researchgate.net

Modification of the pyrrolidone ring itself offers another avenue for functional enhancement. The lactam functionality within the pyrrolidone ring can be a target for various chemical transformations. For instance, reduction of the lactam can yield the corresponding pyrrolidine derivative. The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and amines provides a route to derivatives with substituents at the 1 and 5 positions of the pyrrolidone ring. mdpi.com These substituents can be further modified to introduce additional functionalities.

Furthermore, the carbon backbone of the pyrrolidone ring can be functionalized. For example, α-alkylation of the lactam can introduce substituents adjacent to the carbonyl group. The development of methods for the synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl highlights the potential for introducing multiple substituents on the pyrrolidone ring, which can significantly alter the molecule's properties. nih.gov

The following table outlines potential derivatization strategies for Ethylenebis(N-4-carboxy-2-pyrrolidone) and the resulting functional enhancements.

| Derivatization Site | Reaction Type | Potential Functional Enhancement |

| Carboxylic Acid Groups | Esterification | Modified solubility, altered polarity. |

| Carboxylic Acid Groups | Amidation | Introduction of new functional groups, potential for further conjugation. |

| Pyrrolidone Nitrogen | N-Substitution | Modulation of electronic properties, introduction of chiral auxiliaries. researchgate.net |

| Pyrrolidone Carbonyl | Reduction | Conversion to pyrrolidine, altering the core structure. |

| Pyrrolidone Ring | Ring-opening | Formation of linear amino acid derivatives. |

| Pyrrolidone Ring | α-Alkylation | Introduction of substituents for steric or electronic effects. |

These derivatization strategies provide a versatile toolkit for the fine-tuning of the chemical and physical properties of Ethylenebis(N-4-carboxy-2-pyrrolidone), enabling its adaptation for a wide range of potential applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethylenebis(N-4-carboxy-2-pyrrolidone). By analyzing the chemical environment of each proton and carbon atom, NMR provides a detailed map of the molecule's connectivity and stereochemistry.

¹H NMR spectroscopy would provide critical information about the arrangement of protons within the molecule. The spectrum would be expected to show distinct signals for the protons on the ethylene (B1197577) bridge, the pyrrolidone rings, and the carboxylic acid groups.

The protons of the ethylene bridge (-N-CH₂-CH₂-N-) would likely appear as a singlet or a multiplet, depending on their chemical and magnetic equivalence. The protons on the pyrrolidone ring would exhibit more complex splitting patterns. Specifically, the proton at the chiral center (C4) would couple with the adjacent methylene protons (C3 and C5), resulting in a multiplet. The chemical shift of the carboxylic acid protons (-COOH) would be highly dependent on the solvent and concentration and would typically appear as a broad singlet at a downfield chemical shift.

Expected ¹H NMR Data for Ethylenebis(N-4-carboxy-2-pyrrolidone)

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Ethylene Bridge (-N-CH ₂-CH ₂-N-) | 3.0 - 3.5 | Multiplet |

| Pyrrolidone Ring (-CH ₂) | 2.0 - 2.8 | Multiplets |

| Pyrrolidone Ring (-CH -) | 3.0 - 3.5 | Multiplet |

Note: This is a hypothetical data table based on analogous structures. Actual chemical shifts and multiplicities may vary.

¹³C NMR spectroscopy is used to confirm the carbon framework of the molecule. Each unique carbon atom in Ethylenebis(N-4-carboxy-2-pyrrolidone) would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the pyrrolidone ring and the carboxylic acid group would resonate at the most downfield chemical shifts. The carbons of the ethylene bridge and the pyrrolidone ring would appear at intermediate chemical shifts. The number of signals would confirm the symmetry of the molecule.

Expected ¹³C NMR Data for Ethylenebis(N-4-carboxy-2-pyrrolidone)

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Pyrrolidone Carbonyl (C =O) | 170 - 180 |

| Carboxylic Acid (C =O) | 170 - 185 |

| Pyrrolidone Ring (-C H-) | 50 - 60 |

| Ethylene Bridge (-N-C H₂-C H₂-N-) | 40 - 50 |

Note: This is a hypothetical data table based on analogous structures. Actual chemical shifts may vary.

For a molecule with several overlapping signals in the 1D NMR spectra, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are invaluable. An HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the pyrrolidone rings and the ethylene bridge, confirming the connectivity and resolving any ambiguities from the 1D spectra.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Purity Assessment

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule and to assess its purity. The FT-IR spectrum of Ethylenebis(N-4-carboxy-2-pyrrolidone) would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include the broad O-H stretch of the carboxylic acid group, the sharp C=O stretches of both the carboxylic acid and the amide (pyrrolidone ring), and the C-N stretching of the tertiary amine. The absence of bands corresponding to starting materials, such as the N-H stretch of a primary or secondary amine, would indicate the purity of the compound.

Expected FT-IR Data for Ethylenebis(N-4-carboxy-2-pyrrolidone)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid C=O Stretch | 1700 - 1725 | Strong |

| Amide (Pyrrolidone) C=O Stretch | 1650 - 1680 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Note: This is a hypothetical data table based on analogous structures. Actual peak positions and intensities may vary.

Chromatographic and Other Analytical Techniques for Molecular Weight and Composition

When Ethylenebis(N-4-carboxy-2-pyrrolidone) is used as a monomer to create polymers, such as polyamides or polyesters, characterization of the resulting polymer's molecular weight and composition is crucial.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution of a polymer. When a polymer synthesized from Ethylenebis(N-4-carboxy-2-pyrrolidone) is analyzed by GPC, the resulting chromatogram provides information on the average molecular weight (Mn and Mw) and the polydispersity index (PDI = Mw/Mn). This data is critical for understanding the physical and mechanical properties of the polymer. The choice of solvent and column for GPC analysis would depend on the solubility and properties of the specific polymer synthesized.

Hypothetical GPC Data for a Polymer Derived from Ethylenebis(N-4-carboxy-2-pyrrolidone)

| Parameter | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | Varies with synthesis conditions |

| Weight-Average Molecular Weight (Mw) | Varies with synthesis conditions |

Note: This table represents the type of data obtained from GPC analysis; actual values are dependent on the specific polymerization reaction.

Mechanistic Investigations of Ethylenebis N 4 Carboxy 2 Pyrrolidone Chemical Transformations

Polymerization Mechanisms and Kinetics

The bifunctional nature of Ethylenebis(N-4-carboxy-2-pyrrolidone), possessing two carboxylic acid groups, renders it a suitable monomer for various polymerization reactions. The following sections explore the mechanistic details of potential polymerization pathways.

Enzymatic Polycondensation of Bis-Pyrrolidone Monomers with Diols

Enzymatic polycondensation has emerged as a green and highly selective method for polymer synthesis. nih.gov In the context of Ethylenebis(N-4-carboxy-2-pyrrolidone), this process would involve the reaction of its dicarboxylic acid functionalities with a suitable diol in the presence of a lipase, such as Candida antarctica Lipase B (CALB). psecommunity.orgresearchgate.net The reaction proceeds via a two-step mechanism: oligomerization followed by chain elongation. researchgate.net

The kinetics of enzymatic polycondensation are influenced by several factors, including the type of enzyme, temperature, pH, and the nature of the monomers. researchgate.net For instance, studies on the enzymatic polycondensation of dicarboxylic acids and diols have shown that the reaction rate can be significantly enhanced by using immobilized enzymes. psecommunity.org The use of divinyl esters of dicarboxylic acids can also lead to higher molecular weight polymers. psecommunity.org

| Parameter | Typical Condition/Observation |

| Enzyme | Immobilized Candida antarctica Lipase B (Novozym® 435) rsc.org |

| Monomers | Ethylenebis(N-4-carboxy-2-pyrrolidone) and a linear aliphatic diol (e.g., 1,4-butanediol, 1,8-octanediol) rsc.org |

| Temperature | 70-90 °C psecommunity.orgrsc.org |

| Reaction Medium | Bulk (solvent-free) or in a high-boiling point solvent psecommunity.org |

| Pressure | Initial atmospheric pressure followed by vacuum to remove condensation byproducts researchgate.net |

| Outcome | Formation of oligoesters, with molecular weight influenced by reaction time and vacuum application rsc.org |

Mechanistic Aspects of Thermal Ring-Opening Polymerization in Resins

While Ethylenebis(N-4-carboxy-2-pyrrolidone) is a dicarboxylic acid, the pyrrolidone rings themselves are lactams and thus have the potential to undergo ring-opening polymerization (ROP) under certain conditions. researchgate.netrsc.org The anionic ring-opening polymerization (AROP) of lactams is a well-established industrial process for producing polyamides. researchgate.netmdpi.com

The mechanism of AROP involves the use of a strong base to deprotonate the lactam, forming a lactamate anion. This anion then acts as a nucleophile, attacking the carbonyl group of another lactam monomer or an activated lactam (e.g., an N-acyllactam) to initiate polymerization. rsc.org The propagation step involves the nucleophilic attack of a lactamate anion on the terminal imide group of the growing polymer chain. rsc.org For the pyrrolidone rings in Ethylenebis(N-4-carboxy-2-pyrrolidone), a similar anionic mechanism could be envisioned, potentially leading to a polyamide structure with pendant carboxylic acid groups or a crosslinked network if the carboxylic acid groups also participate in reactions.

It is important to note that the thermal curing of bis(pyrrolidone) based dicarboxylic acids with 2-oxazoline resins proceeds via a ring-opening addition reaction of the oxazoline (B21484) ring, not the pyrrolidone ring. nih.govacs.orgacs.orgmaastrichtuniversity.nlresearchgate.net In this process, the carboxylic acid groups of the bis-pyrrolidone monomer react with the 2-oxazoline functionalities. acs.orgacs.org

Radical Polymerization Pathways in Related Pyrrolidone Systems

Radical polymerization is a common method for synthesizing polymers from vinyl monomers. mdpi.comresearchgate.net While Ethylenebis(N-4-carboxy-2-pyrrolidone) does not possess a vinyl group, understanding the radical polymerization of related pyrrolidone systems, such as N-vinylpyrrolidone (NVP), provides insight into potential radical-mediated reactions. nih.govsbpmat.org.br

The free-radical polymerization of NVP can be initiated by thermal or photochemical decomposition of initiators like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. sbpmat.org.br The polymerization proceeds through the standard steps of initiation, propagation, and termination. The kinetics of NVP polymerization can be influenced by the choice of initiator and solvent. nih.gov

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have also been applied to NVP to produce well-defined polymers. acs.org In the presence of mercaptoacids, the radical polymerization of NVP has been observed to accelerate, with the thiolate anions of the mercaptoacids participating in a redox initiation system with AIBN. mdpi.comresearchgate.net This suggests that the carboxylic acid groups in Ethylenebis(N-4-carboxy-2-pyrrolidone) could potentially influence radical-initiated reactions.

Carbonylative and Decarboxylative Reaction Pathways

The carboxylic acid groups are key reactive sites in Ethylenebis(N-4-carboxy-2-pyrrolidone), enabling transformations such as decarboxylation and potentially participating in CO2 incorporation reactions.

Studies on Carboxylic Acid Decarboxylation in Pyrrolidone Systems

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a significant reaction for carboxylic acids. masterorganicchemistry.com The ease of decarboxylation is often dependent on the stability of the carbanion formed upon removal of CO2. For heterocyclic carboxylic acids, the mechanism of decarboxylation can be complex. sci-hub.se

Studies on the decarboxylation of pyrrole-2-carboxylic acid have shown that the reaction can proceed via a hydrolytic mechanism involving the addition of water to the carboxyl group, followed by C-C bond cleavage. nih.gov Another proposed mechanism for the decarboxylation of five-membered heterocyclic-substituted acids involves a four-centered transition state. sci-hub.se The decarboxylation of β-keto acids proceeds through a cyclic, concerted transition state, leading to an enol intermediate. youtube.com While the carboxylic acid groups in Ethylenebis(N-4-carboxy-2-pyrrolidone) are not in a β-position to a keto group in the traditional sense, the electronic environment of the pyrrolidone ring could influence the stability of intermediates and thus the feasibility of decarboxylation.

| Reaction Type | Key Mechanistic Feature |

| Acid-catalyzed Decarboxylation | Avoidance of high-energy protonated carbon dioxide. nih.gov |

| Hydrolytic Decarboxylation | Addition of water to the carboxyl group followed by C-C bond cleavage. nih.gov |

| Fragmentation-based Decarboxylation | Four-centered transition state involving the heteroatom. sci-hub.se |

| β-Keto Acid Decarboxylation | Cyclic, concerted transition state leading to an enol intermediate. masterorganicchemistry.comyoutube.com |

Understanding CO2 Incorporation Mechanisms in Pyrrolidone Synthesis

The synthesis of Ethylenebis(N-4-carboxy-2-pyrrolidone) can be achieved through the aza-Michael addition of a diamine to itaconic acid. nih.gov The reverse of this reaction could be considered a pathway for CO2 incorporation. Carbon dioxide is a sustainable C1 synthon in organic synthesis and its incorporation into heterocycles is an area of active research. nih.gov

One relevant mechanism is the use of CO2 as a reversible protecting group for amines in Michael additions. researchgate.net In this approach, a primary amine can react with CO2 to form a carbamic acid, which is less nucleophilic than the free amine. This allows for selective reactions at other sites in the molecule. The removal of CO2 regenerates the amine.

Furthermore, the synthesis of oxazolidin-2-ones from the reaction of aziridines with CO2, catalyzed by N-heterocyclic carbenes, demonstrates the direct incorporation of CO2 into a heterocyclic structure. researchgate.netrsc.org While not directly applicable to the synthesis of the pyrrolidone ring in Ethylenebis(N-4-carboxy-2-pyrrolidone), it illustrates a general principle of CO2 utilization in heterocycle synthesis. The synthesis of bis(pyrrolidone) dicarboxylic acids from itaconic acid and a diamine is often catalyzed by water and proceeds via an aza-Michael addition. nih.gov The reversibility of this reaction under certain conditions could potentially lead to the release of the itaconic acid precursor, which can be seen as an indirect pathway related to CO2 chemistry, as itaconic acid is a bio-based chemical that can be produced from fermentation processes that release CO2.

Structure-Reactivity Relationships in Functional Group Transformations

The chemical behavior of Ethylenebis(N-4-carboxy-2-pyrrolidone) is dictated by the interplay of its constituent functional groups: the two carboxylic acid moieties and the two pyrrolidone rings, all interconnected by a central ethylene (B1197577) bridge. The spatial arrangement and electronic nature of these groups give rise to specific structure-reactivity relationships that govern the compound's transformations.

The pyrrolidone ring, being a cyclic amide or lactam, contains an amide nitrogen that is significantly less basic than a corresponding amine. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. This electronic feature enhances the stability of the pyrrolidone ring, making it generally resistant to hydrolysis under neutral conditions. However, the N-substitution with the ethylene bridge and the presence of the 4-carboxy group can influence the reactivity of the lactam bond.

One key aspect of the structure of Ethylenebis(N-4-carboxy-2-pyrrolidone) is the basic nature of the N-alkylated pyrrolidone moieties. While the amide nitrogen itself is not strongly basic, its presence can enhance the reactivity of the carboxylic acid group. This is achieved through a potential intramolecular deprotonation of the carboxylic acid, which increases its nucleophilicity towards electrophiles. This phenomenon has been observed in related bis(pyrrolidone) based dicarboxylic acids, where they exhibit enhanced curing rates in reactions with 2-oxazoline resins compared to standard aliphatic dicarboxylic acids nih.gov.

The ethylene bridge connecting the two N-pyrrolidone units introduces a degree of conformational rigidity to the molecule. The length of this spacer is crucial; for instance, in the synthesis of related bis(pyrrolidone) dicarboxylic acids, the yield has been shown to be dependent on the length of the diamine spacer used researchgate.net. In the case of an ethylene bridge, the two pyrrolidone rings are held in relatively close proximity, which could allow for intramolecular interactions or, conversely, create steric hindrance for incoming reagents.

Transformations involving the carboxylic acid groups, such as esterification or amidation, are expected to be a primary mode of reactivity. The rate and extent of these reactions will be influenced by steric factors around the carboxylic acid group and the electronic effects of the pyrrolidone ring. The presence of two carboxylic acid groups allows for the formation of diesters, diamides, or polyesters and polyamides, respectively.

The following table summarizes the expected reactivity of the functional groups in Ethylenebis(N-4-carboxy-2-pyrrolidone) based on general chemical principles and findings from related compounds.

| Functional Group | Type of Transformation | Influencing Structural Factors | Expected Reactivity |

| Carboxylic Acid | Esterification | Steric hindrance from the pyrrolidone ring. Electronic activation from the N-alkylated pyrrolidone. | High, can be readily converted to esters under standard conditions (e.g., Fischer esterification, DCC coupling). |

| Carboxylic Acid | Amidation | Steric hindrance. Nucleophilicity of the amine. | High, forms amides with primary and secondary amines, often requiring activation (e.g., as an acyl chloride or with coupling agents). |

| Pyrrolidone (Lactam) | Hydrolysis (Ring-Opening) | Ring strain. Stability of the amide bond. | Low under neutral conditions. Can be hydrolyzed under strong acidic or basic conditions and elevated temperatures. |

| Pyrrolidone (Lactam) | Reduction | Strength of the reducing agent. | Can be reduced to the corresponding pyrrolidine (B122466) using powerful reducing agents like lithium aluminum hydride. |

| Ethylene Bridge | - | Conformational flexibility. | Generally unreactive, serves as a structural linker. |

Research on analogous bis(pyrrolidone) dicarboxylic acids has shed light on their thermal curing behavior with 2-oxazoline resins. In these systems, the primary reaction is the ring-opening addition of the 2-oxazoline with the carboxylic acid functionalities nih.gov. This highlights the accessibility and reactivity of the carboxylic acid groups in this class of compounds.

Furthermore, the nature of the N-substituent in pyrrolidine-based structures has been shown to significantly influence the outcome of chemical reactions. For instance, in the context of asymmetric catalysis, the N-substituent on a pyrrolidine ligand plays a crucial role in determining the enantioselectivity of the reaction researchgate.net. While not a catalytic system, this underscores the principle that the ethylene bridge and its connection to the nitrogen atoms in Ethylenebis(N-4-carboxy-2-pyrrolidone) will have a directing effect on its chemical transformations.

Academic Research Applications in Advanced Materials and Biochemical Fields in Vitro Studies

Integration into Bio-Based Polymer Systems

The compound Ethylenebis(N-4-carboxy-2-pyrrolidone), derived from renewable resources like itaconic acid, is a subject of significant interest in the development of sustainable polymers. rsc.orgrsc.org Its rigid, dicarboxylic structure makes it a versatile building block for creating new bio-based polymer systems. researchgate.netnih.gov

Researchers have successfully utilized bis-pyrrolidone structures, including Ethylenebis(N-4-carboxy-2-pyrrolidone) and its derivatives, as monomers for the synthesis of polyesters and oligoesters through both enzymatic and conventional polycondensation methods. rsc.orgresearchgate.net An eco-friendly approach involves the solventless enzymatic catalysis with Candida antarctica Lipase B (CaLB) to produce oligoesters under mild conditions (T < 90 °C). rsc.org This method avoids the use of toxic catalysts and aligns with green chemistry principles. rsc.orgrsc.org

In one study, the enzymatic polymerization of bis-pyrrolidone monomers with varying aliphatic diols yielded linear oligoesters with number average molecular weights (Mn) ranging from 1000 to 6100 g/mol . rsc.org Notably, the monomer Ethylene (B1197577) bis(pyrrolidone carboxylic acid) (EBPC) resulted in a polymer that was unable to crystallize. rsc.org In contrast, other research has shown that bis-pyrrolidone dicarboxylic acids with rigid diamine spacers, when polymerized with linear aliphatic diols via melt-polycondensation, can yield high molecular weight, semi-crystalline polyesters. researchgate.net These polyesters exhibited glass transition temperatures (Tg) from 33 to 65 °C and melting temperatures (Tm) from 184 to 213 °C, with the thermal properties varying with the length of the aliphatic diol chain. researchgate.net

Table 1: Properties of Semi-Crystalline Polyesters from Bis-Pyrrolidone Monomers

| Diol Chain Length | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |

|---|---|---|

| C6 to C12 | 65 to 33 °C | 213 to 184 °C |

The application of bis-pyrrolidone compounds as bio-based additives for bioplastics, such as Poly(lactic acid) (PLA), is an emerging area of research. rsc.org These compounds are being investigated as sustainable alternatives to petroleum-based plasticizers. rsc.org In laboratory settings, bis-pyrrolidone monomers have been solvent-mixed with PLA at room temperature to create new formulations. rsc.org

Bis-pyrrolidone based dicarboxylic acids are being explored as key components in the formulation of fully renewable thermoset materials, particularly in 2-oxazoline resins. nih.govacs.org These monomers are synthesized through a bulk aza-Michael addition of a diamine to itaconic acid. nih.gov

Research has shown that incorporating these bis-pyrrolidone structures into 2-oxazoline resins can significantly enhance the curing rates compared to resins formulated with standard aliphatic dicarboxylic acids like sebacic acid. nih.gov The resulting thermosets exhibit interesting properties; they can be readily plasticized by water, which introduces the possibility of enzymatic degradation. nih.govacs.org This characteristic is particularly valuable for developing materials that can be chemically recycled or are fully biodegradable, addressing end-of-life concerns for thermoset plastics. acs.org The degradable nature of these carboxylic acids makes them promising candidates for creating more sustainable resin technologies. acs.org

Functional Materials Development

While research into Ethylenebis(N-4-carboxy-2-pyrrolidone) is advancing in the field of bio-based polymers, its application in other specific functional materials is still an area of initial exploration.

The inherent properties of pyrrolidone-containing polymers, such as polyvinylpyrrolidone (B124986), have led to their use in creating lubricious coatings for medical devices. google.com These coatings are valued for their ability to reduce friction when wetted. google.com However, current research available in the public domain does not specifically detail the application of Ethylenebis(N-4-carboxy-2-pyrrolidone) in lubricious coating technologies. The focus of existing studies on this specific compound is primarily on its role as a monomer or additive within polymer matrices rather than as a primary component of a surface coating. rsc.orgnih.gov

Hydrogels based on pyrrolidone derivatives, such as N-vinyl-2-pyrrolidone, are well-established materials in biomedical applications due to their high water retention and biocompatibility. nih.gov These hydrogels are often crosslinked with agents like ethylene glycol dimethacrylate to ensure structural integrity. nih.gov While Ethylenebis(N-4-carboxy-2-pyrrolidone) possesses functional groups that could potentially be used for crosslinking or incorporation into a hydrogel network, specific studies demonstrating its use in hydrogel matrices for material science innovations are not extensively documented in current scientific literature. The research on this compound has been more directed towards its application in polyesters, bioplastic additives, and thermoset resins. rsc.orgnih.gov

In Vitro Biochemical Investigations

In Vitro Assessment of Drug-Carrier Interactions for Controlled Release Mechanisms:The literature does not contain any assessments of Ethylenebis(N-4-carboxy-2-pyrrolidone) for its potential as a drug-carrier. General principles of in vitro release testing for drug carriers are well-documented, but there are no specific studies applying these methods to this compound.

Until research on "Ethylenebis(N-4-carboxy-2-pyrrolidone)" is conducted and published, any article on its specific applications in these advanced fields would be speculative.

Challenges, Opportunities, and Future Perspectives in Ethylenebis N 4 Carboxy 2 Pyrrolidone Research

Overcoming Synthetic Hurdles and Enhancing Scalability

The synthesis of Ethylenebis(N-4-carboxy-2-pyrrolidone) and its subsequent scale-up for potential industrial applications present several challenges. A plausible synthetic route involves the aza-Michael addition of ethylenediamine (B42938) to two equivalents of itaconic acid, followed by cyclization to form the pyrrolidone rings. researchgate.net While this approach appears straightforward, several factors can influence the yield, purity, and scalability of the process.

Key Synthetic Challenges:

Reaction Control: The reaction between the amine and itaconic acid needs to be carefully controlled to favor the desired bis-addition product and subsequent cyclization over polymerization or the formation of side products.

Stereoselectivity: The formation of the pyrrolidone ring creates chiral centers, leading to a mixture of stereoisomers. Controlling the stereochemistry of the final product is a significant hurdle, which may require the use of chiral catalysts or stereoselective synthetic strategies.

Purification: The separation of the desired product from unreacted starting materials, intermediates, and by-products can be challenging due to the polarity of the carboxylic acid groups. Recrystallization is a potential purification method, but its efficiency can be highly dependent on the solvent system and the impurity profile. researchgate.net

Scalability: Transitioning from a laboratory-scale synthesis to a large-scale industrial process often encounters issues such as heat management, mixing efficiency, and reactor design. The exothermic nature of the aza-Michael addition requires careful thermal control to prevent runaway reactions.

Opportunities for Improvement:

Catalyst Development: The use of catalysts could enhance the reaction rate and selectivity, potentially lowering the reaction temperature and reducing the formation of by-products.

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity, as well as facilitating a more straightforward scale-up.

A techno-economic analysis of related bio-based chemical production processes highlights the importance of catalyst performance and recycling in achieving cost-competitiveness with fossil-based alternatives. researchgate.net For Ethylenebis(N-4-carboxy-2-pyrrolidone), a similar focus on catalyst longevity and efficient product isolation will be crucial for its economic viability.

Table 1: Key Parameters in the Synthesis of Ethylenebis(N-4-carboxy-2-pyrrolidone)

| Parameter | Challenge | Potential Solution |

| Reaction Control | Competing side reactions (e.g., polymerization) | Optimized reaction conditions (temperature, solvent), use of selective catalysts |

| Stereoselectivity | Formation of multiple stereoisomers | Chiral catalysts, stereoselective synthetic routes |

| Purification | Difficult separation from polar by-products | Advanced crystallization techniques, chromatography |

| Scalability | Exothermic reaction, mixing challenges | Continuous flow reactors, improved heat management |

| Sustainability | Reliance on fossil-based precursors | Utilization of bio-based itaconic acid and ethylenediamine |

Advanced Characterization of Complex Polymer Architectures and Composites

The dicarboxylic acid functionality of Ethylenebis(N-4-carboxy-2-pyrrolidone) makes it a suitable monomer for the synthesis of polyesters and polyamides. The resulting polymers are expected to possess unique thermal and mechanical properties due to the rigid pyrrolidone rings. Furthermore, this monomer can be incorporated into composite materials to enhance their performance. However, a thorough characterization of these complex architectures is essential for understanding their structure-property relationships.

Characterization Techniques for Polymers and Composites:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are fundamental for confirming the chemical structure of the polymers and ensuring the successful incorporation of the Ethylenebis(N-4-carboxy-2-pyrrolidone) monomer. researchgate.net

Molar Mass Distribution: Gel Permeation Chromatography (GPC) is crucial for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers, which significantly influence their mechanical properties. researchgate.net

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine key thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and thermal stability of the polymers and their composites.

Mechanical Testing: Tensile testing, dynamic mechanical analysis (DMA), and impact testing are necessary to evaluate the mechanical performance of the materials, including their strength, stiffness, and toughness.

Morphological Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be employed to study the morphology of polymer blends and the dispersion of fillers in composite materials.

In the context of composites, the interaction between the Ethylenebis(N-4-carboxy-2-pyrrolidone)-based polymer matrix and reinforcing agents (e.g., cellulose (B213188) nanocrystals) is of particular interest. mdpi.com The polar nature of the pyrrolidone and carboxyl groups could promote strong interfacial adhesion, leading to enhanced mechanical properties of the composite.

Table 2: Advanced Characterization Techniques for Ethylenebis(N-4-carboxy-2-pyrrolidone) Based Materials

| Property | Characterization Technique | Information Obtained |

| Chemical Structure | NMR, FTIR | Confirmation of monomer incorporation and polymer structure |

| Molar Mass | GPC | Mn, Mw, PDI |

| Thermal Properties | DSC, TGA | Tg, Tm, thermal stability |

| Mechanical Properties | Tensile testing, DMA | Strength, stiffness, toughness |

| Morphology | SEM, TEM | Phase separation, filler dispersion |

Computational Chemistry and Theoretical Modeling for Predictive Material Design

Computational chemistry and theoretical modeling are powerful tools that can accelerate the design and development of new materials based on Ethylenebis(N-4-carboxy-2-pyrrolidone). By simulating the behavior of molecules and materials at the atomic and molecular level, researchers can predict their properties and guide experimental efforts.

Applications of Computational Chemistry:

Conformational Analysis: The ethylene (B1197577) bridge in Ethylenebis(N-4-carboxy-2-pyrrolidone) allows for conformational flexibility. Computational methods can be used to determine the preferred conformations of the monomer and how these influence the packing and properties of the resulting polymers.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to investigate the mechanism of polymerization, helping to optimize reaction conditions and catalyst selection for improved yields and selectivity.

Property Prediction: Molecular dynamics (MD) simulations can be used to predict the mechanical, thermal, and transport properties of polymers and composites derived from Ethylenebis(N-4-carboxy-2-pyrrolidone). This can help in screening potential candidates for specific applications before undertaking extensive experimental work.

Intermolecular Interactions: Hirshfeld surface analysis and non-covalent interaction (NCI) plots can provide insights into the nature and strength of intermolecular interactions within the crystal structure of the monomer and in the bulk polymer. nih.gov These interactions play a crucial role in determining the material's properties.

For instance, computational studies on a related substituted pyrrolidine (B122466) have demonstrated the utility of these methods in understanding crystal packing and the importance of dispersion energy in stabilizing the crystal structure. nih.gov A similar approach for Ethylenebis(N-4-carboxy-2-pyrrolidone) could provide valuable insights into its solid-state structure and how this translates to the properties of its polymers.

Expanding the Scope of Sustainable Applications and Environmental Impact Studies

A significant opportunity for Ethylenebis(N-4-carboxy-2-pyrrolidone) lies in its potential as a building block for sustainable polymers. The possibility of synthesizing it from bio-based feedstocks like itaconic acid positions it as an attractive alternative to fossil-based monomers. researchgate.net

Potential Sustainable Applications:

Bio-based Polyesters and Polyamides: Ethylenebis(N-4-carboxy-2-pyrrolidone) can be used to create polymers with a high bio-based content, reducing the carbon footprint of the resulting materials.

High-Performance Materials: The rigid pyrrolidone structure could impart high thermal stability and mechanical strength to polymers, making them suitable for demanding applications in the automotive and electronics industries.

Biodegradable Polymers: The presence of ester or amide linkages in polymers derived from this monomer could make them susceptible to hydrolysis and biodegradation, offering a potential solution to plastic pollution.

Environmental Impact Assessment: A comprehensive life cycle assessment (LCA) will be necessary to quantify the environmental benefits of using Ethylenebis(N-4-carboxy-2-pyrrolidone) in various applications. researchgate.net The LCA should consider all stages of the product's life, from raw material extraction and synthesis to end-of-life options such as recycling or biodegradation. Key metrics to evaluate include global warming potential, energy consumption, and water usage.

The development of efficient recycling processes for polymers based on Ethylenebis(N-4-carboxy-2-pyrrolidone) will also be crucial for a circular economy approach. This could involve chemical recycling methods that break down the polymer into its constituent monomers, which can then be reused to produce new polymers.

Q & A

Q. What are the common synthetic routes for Ethylenebis(N-4-carboxy-2-pyrrolidone), and how can reaction conditions be optimized for yield?

Methodological Answer: Ethylenebis(N-4-carboxy-2-pyrrolidone) is typically synthesized via condensation reactions between ethylenediamine derivatives and carboxylated pyrrolidone precursors. Key steps include:

- Precursor Activation : Use coupling agents (e.g., carbodiimides) to activate carboxylic acid groups for nucleophilic attack.

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency .

- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and side-product formation.

- Purification : Post-synthesis, employ column chromatography or recrystallization using solvent mixtures (e.g., ethanol/water) to isolate the product .

Q. How should researchers characterize the purity and structural integrity of Ethylenebis(N-4-carboxy-2-pyrrolidone)?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm backbone structure and substituent positions.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects impurities.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 220–260 nm) to assess purity. Reference standards (e.g., pharmacopeial guidelines) ensure method validation .

Q. What experimental protocols ensure safe handling and storage of Ethylenebis(N-4-carboxy-2-pyrrolidone) in laboratory settings?

Methodological Answer:

- Storage Conditions : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation .

- Degradation Monitoring : Conduct periodic FT-IR or TGA analyses to detect structural changes over time.

- Safety Measures : Use fume hoods and PPE (gloves, goggles) during handling, referencing SDS guidelines for analogous pyrrolidone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for Ethylenebis(N-4-carboxy-2-pyrrolidone) under varying storage conditions?

Methodological Answer:

- Controlled Stability Studies : Design experiments comparing degradation rates under different temperatures, humidity levels, and light exposure. Use HPLC to quantify decomposition products .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life and validate with accelerated aging tests.

- Cross-Validation : Replicate conflicting studies using identical batches and analytical methods to isolate variables (e.g., impurities, solvent residues) .

Q. What methodologies are recommended for studying the metal chelation properties of Ethylenebis(N-4-carboxy-2-pyrrolidone) in different solvent systems?

Methodological Answer:

- Solvent-Solvent Extraction : Measure distribution coefficients () for metal ions (e.g., Fe, Cu) between aqueous buffers (pH 3–9) and organic phases (e.g., chloroform). Use atomic absorption spectroscopy (AAS) for quantification .

- Spectroscopic Titration : Monitor UV-Vis absorbance shifts during titrations with metal salts to determine binding stoichiometry and stability constants.

- Magnetic Susceptibility : For paramagnetic complexes, analyze AC susceptibility data to assess coupling behavior (e.g., ferromagnetic vs. antiferromagnetic interactions) .

Q. How can computational modeling enhance the design of Ethylenebis(N-4-carboxy-2-pyrrolidone) derivatives for targeted applications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with specific metal ions.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize chelation efficiency in polar vs. nonpolar environments.

- Structure-Activity Relationships (SAR) : Corrogate computational data with experimental binding assays to refine ligand design .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solvent extraction efficiencies for Ethylenebis(N-4-carboxy-2-pyrrolidone)?

Methodological Answer:

- Parameter Standardization : Re-evaluate extraction conditions (pH, ionic strength, solvent polarity) using controlled buffers and ultra-pure reagents .

- Error Source Identification : Test for interference from counterions (e.g., Cl, NO) or temperature fluctuations during partitioning.

- Collaborative Validation : Cross-check results with independent labs using shared reference samples and protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.